molecular formula C9H5F4N3O2S2 B3129618 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide CAS No. 339103-72-9

4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No. B3129618
CAS RN: 339103-72-9
M. Wt: 327.3 g/mol
InChI Key: CLBKJZMXYMIPQD-UHFFFAOYSA-N
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Description

This compound is a derivative of benzenesulfonamide . It has been synthesized as part of a set of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives with the aim of developing new antimalarial lead compounds . The structures of these derivatives were elucidated using IR, 1H-, 13C-, 19F-NMR, MS and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound includes a benzenesulfonamide core with a 1,3,4-thiadiazol-2-yl group and a trifluoromethyl group . The exact structure can be confirmed using techniques such as IR, 1H-, 13C-, 19F-NMR, MS and elemental analysis .

Scientific Research Applications

Photosensitizers in Photodynamic Therapy

4-Fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide derivatives have potential applications in photodynamic therapy for cancer treatment. Zinc phthalocyanine substituted with similar benzenesulfonamide groups exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, making it a promising Type II photosensitizer in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Applications

Some derivatives of 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide have demonstrated antibacterial properties. Sulfanilamide derivatives synthesized from similar compounds showed activity against Staphylococcus aureus, indicating potential for developing new antibacterial agents (Lalezari & Sharghi, 1966).

Anticancer Activity

Derivatives of this compound have shown marked anticancer activity. For instance, certain benzenesulfonamide derivatives were evaluated against human colorectal carcinoma and human cervix carcinoma cell lines, with some compounds exhibiting significant anticancer potential (Karakuş et al., 2018).

Carbonic Anhydrase Inhibition

Compounds incorporating 1,3,4-thiadiazol moieties, similar to 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, have been investigated as inhibitors of human carbonic anhydrases, an enzyme critical in various physiological processes. These compounds showed inhibition potential, which could have implications in developing treatments for conditions involving carbonic anhydrases (Alafeefy et al., 2015).

Electrophilic Fluorination

This compound could potentially be involved in the synthesis of electrophilic fluorinating agents. Such agents play a critical role in the development of fluorinated organic compounds, which are important in various research areas (Umemoto, Yang, & Hammond, 2021).

Pain Management

Certain derivatives of 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide have been tested for their effects on pathological pain models in mice. These studies suggest potential applications in pain management and anti-inflammatory treatments (Lobo et al., 2015).

Antibacterial Agents Development

Novel fluorine-containing derivatives of this compound have shown promising antibacterial activities, suggesting their potential in developing new antibacterial drugs (Holla, Bhat, & Shetty, 2003).

Future Directions

The future directions for this compound could involve further development as a potential antimalarial drug. The compound was identified as a promising lead for new antimalarial drug development in a docking study based on sulfonamides previously used against malaria .

properties

IUPAC Name

4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N3O2S2/c10-5-1-3-6(4-2-5)20(17,18)16-8-15-14-7(19-8)9(11,12)13/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBKJZMXYMIPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143004
Record name Benzenesulfonamide, 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

CAS RN

339103-72-9
Record name Benzenesulfonamide, 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339103-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
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4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

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